Amino-PEG23-amine chemical structure and properties
Amino-PEG23-amine chemical structure and properties
An In-Depth Technical Guide to Amino-PEG23-amine: Structure, Properties, and Applications in Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Amino-PEG23-amine, a bifunctional polyethylene glycol (PEG) linker. This document details its chemical structure and properties, and its critical role in the advancement of bioconjugation techniques, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Amino-PEG23-amine is a monodisperse PEG linker characterized by a chain of 23 ethylene glycol units flanked by terminal primary amine groups. This structure imparts unique properties that are highly valuable in the field of bioconjugation. The hydrophilic nature of the PEG backbone enhances the solubility and stability of conjugated molecules in aqueous environments, a crucial factor when working with hydrophobic drugs or large biomolecules.
Table 1: Chemical and Physical Properties of Amino-PEG23-amine
| Property | Value | Reference(s) |
| Chemical Name | 1,71-diamino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontane | N/A |
| Molecular Formula | C48H100N2O23 | [1] |
| Molecular Weight | 1073.3 g/mol | [1] |
| CAS Number | 24991-53-5 | [1] |
| Appearance | Colorless oil to white solid | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C for long-term storage |
The terminal amine groups are reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), allowing for the covalent attachment of two different molecules.
Applications in Drug Development
The bifunctional nature of Amino-PEG23-amine makes it an ideal linker for connecting a targeting moiety (like an antibody) to a therapeutic payload (like a small molecule drug). This is the fundamental principle behind ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells. The linker plays a pivotal role in the stability and efficacy of an ADC. PEG linkers, such as Amino-PEG23-amine, offer several advantages:
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Enhanced Solubility and Stability : The PEG chain improves the solubility of the ADC, particularly when conjugated with hydrophobic payloads, and can protect the payload from premature degradation.
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Reduced Immunogenicity : The "stealth" properties of PEG can help to reduce the immunogenicity of the ADC.
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Controlled Drug Release : The linker can be designed to be stable in circulation and release the payload only upon internalization into the target cell.
The general mechanism of action for an ADC is depicted in the following diagram:
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.
PEG linkers like Amino-PEG23-amine are frequently used in PROTAC design due to their ability to:
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Provide Optimal Spacing : The defined length of the PEG chain helps to position the target protein and E3 ligase in a productive orientation for ubiquitination.
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Improve Physicochemical Properties : The hydrophilicity of the PEG linker can enhance the solubility and cell permeability of the PROTAC molecule.
The workflow for PROTAC-mediated protein degradation is illustrated below:
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols
While specific protocols are highly dependent on the molecules being conjugated, the following sections provide detailed, representative methodologies for the synthesis of an ADC and a PROTAC using a bifunctional amine-PEG linker like Amino-PEG23-amine.
Representative Protocol for ADC Synthesis
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on a monoclonal antibody (mAb).
Step 1: Synthesis of the Drug-Linker Conjugate
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Activation of the Drug :
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Dissolve the cytotoxic drug (containing a carboxylic acid group) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
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Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Conjugation to the Linker :
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In a separate vial, dissolve Amino-PEG23-amine in anhydrous DMF.
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Add the Amino-PEG23-amine solution to the activated drug solution.
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Allow the reaction to proceed at room temperature overnight with constant stirring.
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Purification :
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Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, purify the drug-linker conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).
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Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
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Step 2: Conjugation of the Drug-Linker to the Antibody
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Antibody Preparation :
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Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
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Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
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Activation of the Drug-Linker Conjugate :
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Dissolve the purified drug-linker conjugate in an organic solvent such as Dimethyl Sulfoxide (DMSO).
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In a separate tube, prepare fresh solutions of a coupling agent (e.g., EDC) and an activator (e.g., Sulfo-NHS) in cold, dry DMSO.
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Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the terminal amine group of the linker. Incubate for 15-30 minutes at room temperature.
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Conjugation Reaction :
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Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of the antibody.
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Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
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Purification and Characterization of the ADC :
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Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer.
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Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
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Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC.
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Representative Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC via amide bond formation.
Step 1: Synthesis of the Warhead-Linker Intermediate
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Activation of the Warhead :
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Dissolve the warhead (the ligand for the protein of interest, containing a carboxylic acid) in anhydrous DMF under a nitrogen atmosphere.
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Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir for 15 minutes at room temperature.
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Coupling to the Linker :
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To this solution, add a solution of mono-Boc-protected Amino-PEG23-amine (Boc-NH-PEG23-NH2) in anhydrous DMF.
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Stir the reaction at room temperature overnight.
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Purification :
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Monitor the reaction by LC-MS.
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Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid, a weak base, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the Boc-protected warhead-linker intermediate.
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Step 2: Deprotection of the Linker
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Boc Removal :
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Dissolve the purified warhead-linker intermediate in Dichloromethane (DCM).
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Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.
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Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Work-up :
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Monitor the deprotection by LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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The resulting amine salt is often used in the next step without further purification.
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Step 3: Final Coupling to the E3 Ligase Ligand
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Activation of the E3 Ligase Ligand :
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In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.
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Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir for 15 minutes at room temperature.
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Final Conjugation :
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Add the deprotected warhead-linker intermediate to the activated E3 ligase ligand solution.
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Stir the reaction at room temperature overnight.
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Purification :
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Monitor the reaction by LC-MS.
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Purify the final PROTAC by preparative HPLC to obtain the desired product.
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Conclusion
Amino-PEG23-amine is a versatile and valuable tool in modern drug development. Its well-defined structure, hydrophilicity, and bifunctional reactivity make it an excellent choice for linking targeting moieties to therapeutic payloads in the construction of ADCs and PROTACs. The ability to modulate the physicochemical properties of these complex bioconjugates through the incorporation of PEG linkers is a key strategy for improving their therapeutic index and advancing the field of targeted therapies. The experimental protocols provided herein offer a foundational framework for researchers to utilize Amino-PEG23-amine in their own drug discovery and development efforts.
